molecular formula C15H13N3O4 B5738070 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide

4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No.: B5738070
M. Wt: 299.28 g/mol
InChI Key: YFDUNRKGBJSMIV-UHFFFAOYSA-N
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Description

4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a yellow powder that is soluble in organic solvents and has a molecular weight of 341.32 g/mol. In

Mechanism of Action

The mechanism of action of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits cell proliferation by blocking the cell cycle at the G1 phase. This compound has been shown to disrupt the microtubule network, which is essential for cell division. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the activity of MMP-9, which is involved in the breakdown of extracellular matrix proteins. This compound also inhibits the activity of COX-2, which is involved in the production of inflammatory mediators. This compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to decrease the levels of reactive oxygen species (ROS), which are involved in the development of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide is its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. This compound is also relatively unstable and requires careful handling and storage.

Future Directions

There are several future directions for the research on 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide. One of the areas of future research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of future research is the development of novel formulations of this compound that improve its solubility and stability. This compound can also be modified to improve its specificity towards cancer cells, which can reduce the potential side effects of the compound. The potential applications of this compound in the treatment of inflammatory diseases also warrant further investigation. Overall, the research on this compound has the potential to lead to the development of novel therapies for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide involves the reaction of 4-methylbenzenecarboximidamide with 3-nitrobenzoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide has been extensively researched for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle of cancer cells. This compound has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10-5-7-11(8-6-10)14(16)17-22-15(19)12-3-2-4-13(9-12)18(20)21/h2-9H,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDUNRKGBJSMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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